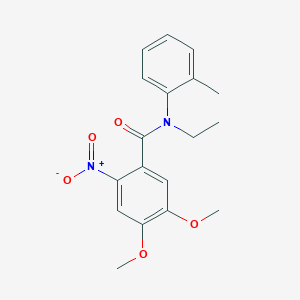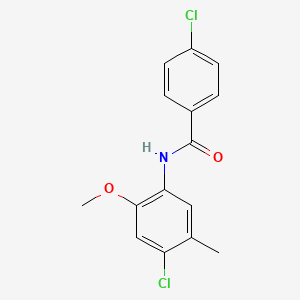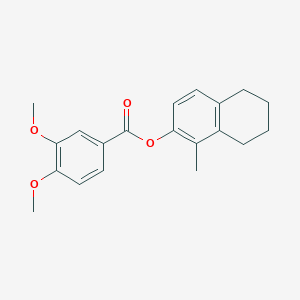
methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate, also known as MDB or MDMA analogue, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of MDMA, a popular recreational drug known for its psychoactive effects. However, MDB has a unique chemical structure that offers several advantages over MDMA for scientific research purposes.
作用機序
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate acts on the serotonin and dopamine systems in the brain, similar to MDMA. It increases the release of serotonin and dopamine, leading to increased sociability, empathy, and mood enhancement. However, methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has a lower affinity for the serotonin transporter than MDMA, which may contribute to its reduced potential for abuse and neurotoxicity.
Biochemical and Physiological Effects:
methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has been shown to increase heart rate and blood pressure, similar to MDMA. It also increases body temperature and causes dehydration, which can be dangerous in high doses. However, studies have shown that methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has a lower potential for adverse effects compared to MDMA.
実験室実験の利点と制限
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has several advantages over MDMA for lab experiments. It is easier to synthesize and purify, and its chemical structure is more stable. It also has a lower potential for abuse and neurotoxicity, making it a safer alternative for animal studies. However, methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has limitations in terms of its availability and cost, as well as its potential for off-target effects.
将来の方向性
There are several future directions for research on methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Another area of research is its effects on social behavior and cognition, which could have implications for the treatment of psychiatric disorders such as autism and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate.
合成法
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 1,3-benzodioxole, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with indole-3-carboxylic acid to form the desired product, methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have similar effects to MDMA, such as increased sociability and empathy, but with less potential for abuse and neurotoxicity. methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has also been found to have anti-inflammatory and anti-oxidative properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
methyl 1-(1,3-benzodioxole-5-carbonyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-22-18(21)13-9-19(14-5-3-2-4-12(13)14)17(20)11-6-7-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOVQVKDQGYLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[1,3]dioxole-5-carbonyl)-1H-indole-3-carboxylic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
